molecular formula C16H23ClN2O3 B7898944 2-(6-Chloro-pyridin-3-ylmethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

2-(6-Chloro-pyridin-3-ylmethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7898944
M. Wt: 326.82 g/mol
InChI Key: BSDLASRGYLOENC-UHFFFAOYSA-N
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Description

2-(6-Chloro-pyridin-3-ylmethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a pyrrolidine ring, a chloro-substituted pyridine moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-pyridin-3-ylmethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the pyrrolidine ring and subsequent functionalization. One common synthetic route includes the following steps:

  • Formation of Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.

  • Introduction of Chloro-pyridine Moiety: : The chloro-pyridine group is introduced through nucleophilic substitution reactions.

  • Esterification: : The final step involves esterification to introduce the tert-butyl ester group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to reduce specific functional groups.

  • Substitution: : Nucleophilic substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles like sodium cyanide (NaCN) and aprotic solvents are typically employed.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry and Biology

In chemistry and biology, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Medicine

In the field of medicine, this compound may have potential applications in drug discovery and development. Its structural features could be exploited to design new therapeutic agents with specific biological activities.

Industry

In industry, this compound could be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a useful reagent in various industrial processes.

Mechanism of Action

The mechanism by which 2-(6-Chloro-pyridin-3-ylmethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific applications. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(6-Chloro-pyridin-3-ylmethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester include:

  • 2-(6-Chloro-pyridin-3-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

  • 2-(6-Chloro-pyridin-3-ylmethoxymethyl)-morpholine-1-carboxylic acid tert-butyl ester

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the pyrrolidine ring and the chloro-pyridine group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

tert-butyl 2-[(6-chloropyridin-3-yl)methoxymethyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3/c1-16(2,3)22-15(20)19-8-4-5-13(19)11-21-10-12-6-7-14(17)18-9-12/h6-7,9,13H,4-5,8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDLASRGYLOENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1COCC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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